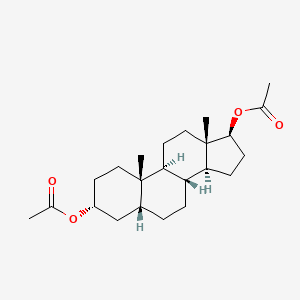
Agomelatine Acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agomelatine Acetic Acid is a compound that has garnered significant interest in the scientific community due to its unique pharmacological properties. It is primarily known for its role as an antidepressant, acting through a combination of melatonergic and serotonergic pathways . This compound is structurally related to melatonin and is used in the treatment of major depressive disorder and generalized anxiety disorder .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Agomelatine Acetic Acid typically involves several steps, starting from ethyl 2-(7-methoxynaphthalen-1-yl)acetate . One common method includes the reduction of this ester using sodium borohydride in the presence of a catalyst, followed by activation of the hydroxyl group and subsequent acetylation . Another method involves the Wittig reaction between 7-methoxytetralone and diethyl cyanomethyl phosphonate, followed by reduction to a primary amine and acetylation .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized to ensure high yields and purity while minimizing costs and environmental impact. The use of low-cost reagents and mild reaction conditions is particularly advantageous for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Agomelatine Acetic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride is commonly used for the reduction of esters to alcohols.
Substitution: Reagents like potassium hydroxide in tert-butyl alcohol are used for substitution reactions.
Major Products
The major products formed from these reactions include intermediates like N-formyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)formamide and the final product, this compound .
Applications De Recherche Scientifique
Agomelatine Acetic Acid has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of melatonergic and serotonergic pathways.
Biology: Investigated for its effects on circadian rhythms and neurogenesis.
Medicine: Primarily used as an antidepressant for the treatment of major depressive disorder and generalized anxiety disorder
Mécanisme D'action
Agomelatine Acetic Acid exerts its effects through a dual mechanism involving melatonergic and serotonergic pathways. It acts as an agonist at melatonin MT1 and MT2 receptors and as an antagonist at serotonin 5-HT2C receptors . This dual action helps resynchronize circadian rhythms and increase the release of noradrenaline and dopamine in the frontal cortex, contributing to its antidepressant effects .
Comparaison Avec Des Composés Similaires
Agomelatine Acetic Acid is unique due to its dual action on melatonergic and serotonergic pathways. Similar compounds include:
Melatonin: Primarily acts on melatonergic receptors but lacks serotonergic activity.
Sertraline: A selective serotonin reuptake inhibitor (SSRI) that does not affect melatonergic pathways.
Trazodone: A serotonin antagonist and reuptake inhibitor (SARI) with different receptor targets
Propriétés
Formule moléculaire |
C13H14O3 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
(2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetic acid |
InChI |
InChI=1S/C13H14O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h5-8H,2-4H2,1H3,(H,14,15)/b10-7+ |
Clé InChI |
XNPWRVMAMATBMA-JXMROGBWSA-N |
SMILES isomérique |
COC1=CC\2=C(CCC/C2=C\C(=O)O)C=C1 |
SMILES canonique |
COC1=CC2=C(CCCC2=CC(=O)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)
